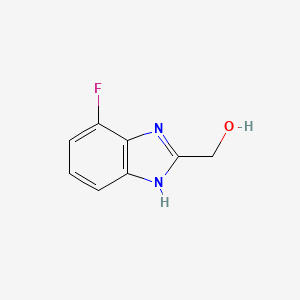
4-Fluoro-2-(hydroxymethyl)benzimidazole
Overview
Description
4-Fluoro-2-(hydroxymethyl)benzimidazole is a research chemical with the CAS number 724788-99-2 . It has a molecular weight of 166.15 .
Synthesis Analysis
Benzimidazole derivatives can be synthesized by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent . Another method involves the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles using formic acid, iron powder, and NH4Cl .Molecular Structure Analysis
Benzimidazole nucleosides with a fluoro group have been designed and screened for their antiviral activity against maize dwarf mosaic virus . Docking analysis of 5-(6-fluoro-1H-1,3-benzodiazol-1-yl)-2-(hydroxymethyl)oxolan-3-ol with MDMV showed hydrogen bond interactions with GLU19, ALA17, ASN16 .Chemical Reactions Analysis
Benzimidazoles can be synthesized from o-phenylenediamines via an oxidative cyclization strategy . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 can also be used to synthesize benzimidazoles .Scientific Research Applications
1. Development of Poly(ADP-ribose) Polymerase Inhibitors
4-Fluoro-2-(hydroxymethyl)benzimidazole derivatives have been utilized in developing poly(ADP-ribose) polymerase (PARP) inhibitors with significant potency. These inhibitors, such as compound 22b, demonstrate notable potency against the PARP-1 enzyme and are effective in various cancer models, including melanoma and breast cancer, due to their ability to cross the blood-brain barrier and distribute into tumor tissue (Penning et al., 2010).
2. Synthesis and Antitumor Evaluation
Benzimidazole derivatives, including those with fluoro-substitution, have been synthesized and evaluated for their potential antitumor properties. These compounds, such as 2,3-acrylonitriles and benzimidazo[1,2-a]quinolines, have shown significant interaction with DNA, suggesting a mechanism of action for their antitumor activity (Hranjec et al., 2010).
Mechanism of Action
Future Directions
Benzimidazole derivatives have shown promise in various areas of pharmacological research, including anticancer treatment . The linker group and substitution at N-1, C-2, C-5, and C-6 positions have been found to be the most contributory factors for anticancer activity . This information can guide the design of more selective, potent, and multi-target anticancer agents based on the 2-substituted benzimidazole scaffold .
Properties
IUPAC Name |
(4-fluoro-1H-benzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O/c9-5-2-1-3-6-8(5)11-7(4-12)10-6/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDDHVAMQAVVBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


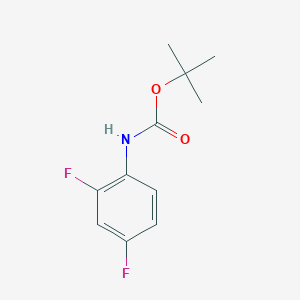

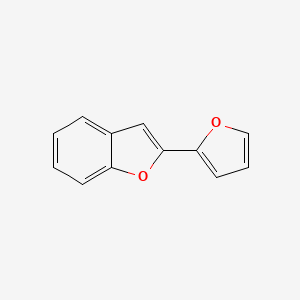
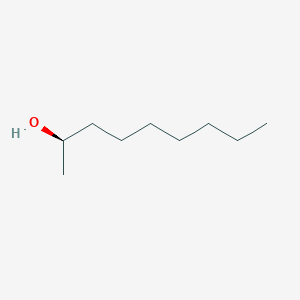

![1,1,1,2,3,4,4,4-Octafluoro-2,3-di[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]butane](/img/structure/B3043017.png)

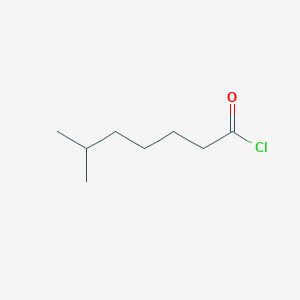
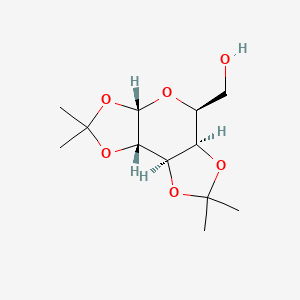
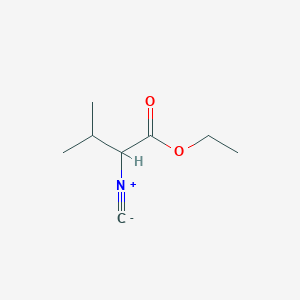

![(1R,2S,3S,4S,6R)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylic Acid](/img/structure/B3043028.png)


